molecular formula C6H10S B2642362 Bicyclo[2.1.1]hexane-2-thiol CAS No. 2580222-30-4

Bicyclo[2.1.1]hexane-2-thiol

Cat. No.: B2642362
CAS No.: 2580222-30-4
M. Wt: 114.21
InChI Key: QAZKBHJXSAGHJW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-2-thiol is a compound with the CAS Number: 2580222-30-4 . It is a saturated bridged-bicyclic compound that is currently under intense investigation as a building block for pharmaceutical drug design .


Synthesis Analysis

The synthesis of this compound involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction can prepare bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Scientific Research Applications

Conformational Analysis and Biological Activity

Bicyclohexane and its derivatives, such as Bicyclo[3.1.0]hexane, have been recognized for their interesting core structures, leading to diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and serve as intrinsic building blocks in various applications. These compounds have roles in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Methanoproline, a naturally occurring inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the potent broad-spectrum antibiotic trovafloxacin, are prominent examples of the utilization of bicyclohexane structures. The conformational properties of these compounds, such as the extended conformation of the glutamate moiety, are crucial for their biological activities, including acting as potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthetic Accessibility and Medicinal Chemistry

The synthesis of bicyclohexanes, like Bicyclo[2.1.1]hexanes, has gained popularity in medicinal chemistry as bridged scaffolds, providing access to unexplored chemical space. A visible light-driven approach has been developed for these compounds, relying on an intramolecular crossed [2 + 2] photocycloaddition of styrene derivatives, facilitated by triplet energy transfer. This method not only yields bicyclohexanes in good to high yields but also allows for further functionalization, opening various pathways to decorate the aliphatic core structure (Rigotti & Bach, 2022).

Chemical Reactivity and Structural Applications

Bicyclohexane structures demonstrate a wide range of chemical reactivities and are utilized in various structural applications. The preparation and subsequent reactions of bicyclo[2.2.0]hex-1(4)-ene, including dimerization and cycloaddition reactions, lead to the convenient preparation of [m.2.2]propellanes. These reactions are significant due to their high reactivity and the potential for creating complex molecular structures (Wiberg et al., 1986).

Future Directions

The future directions of Bicyclo[2.1.1]hexane-2-thiol research involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKBHJXSAGHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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